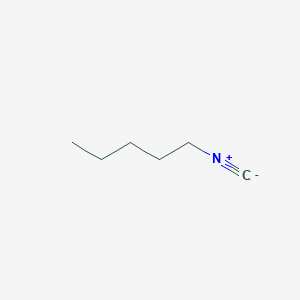
3-Hydroxy-5-methoxybenzoic acid
Übersicht
Beschreibung
3-Hydroxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a solid substance with a molecular weight of 168.15 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methoxybenzoic acid can be represented by the InChI code: 1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) . This indicates that the molecule consists of a benzene ring with hydroxy (OH) and methoxy (OCH3) functional groups attached to it, along with a carboxylic acid group (COOH).Physical And Chemical Properties Analysis
3-Hydroxy-5-methoxybenzoic acid is a solid substance . It has a molecular weight of 168.15 and is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in the Field of Natural Products Research
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid is a type of methoxybenzaldehyde found in plants . Methoxybenzaldehydes are important groups of benzoate derivatives. Some of them, exhibiting refreshing fragrance, can be used as flavoring ingredients in food and cosmetics .
Methods of Application or Experimental Procedures
The extraction of 3-Hydroxy-5-methoxybenzoic acid is typically done from the roots of plants belonging to the family Apocynaceae . The root extracts are also used as a flavoring agent, mostly in the southern part of India .
Results or Outcomes
Methoxybenzaldehydes exhibit significant medicinal properties and thus have certain prospects in the pharmaceutical industry . They also play functional roles in medicine, agriculture, and industry .
Application in the Field of Biochemistry
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid is a substrate for the enzyme Catechol O-methyltransferase (COMT) . COMT is widely distributed in nature and installs a methyl group onto one of the vicinal hydroxyl groups of a catechol derivative .
Methods of Application or Experimental Procedures
The enzyme COMT requires two cofactors for methyl transfer: S-adenosyl-l-methionine as a methyl donor .
Results or Outcomes
The methylation of 3-Hydroxy-5-methoxybenzoic acid by COMT could potentially lead to the formation of other bioactive compounds .
Application in the Field of Mass Spectrometry
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid could potentially be used as a matrix additive in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
Methods of Application or Experimental Procedures
In MALDI-MS, a small amount of the compound is mixed with a suitable matrix material and applied to a metal plate. The matrix absorbs the laser energy and helps to ionize the compound .
Results or Outcomes
The use of 3-Hydroxy-5-methoxybenzoic acid as a matrix additive could potentially enhance the electrical conductivity of the matrix crystal during the MALDI-MS process .
Application in the Field of High-Performance Liquid Chromatography
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid could potentially be used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .
Methods of Application or Experimental Procedures
In high-performance liquid chromatography, a small amount of the compound is mixed with the sample and the mixture is then passed through a column. The compound helps to calibrate the instrument and improve the accuracy of the quantification .
Results or Outcomes
The use of 3-Hydroxy-5-methoxybenzoic acid as an internal standard could potentially improve the accuracy of the quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma .
Application in the Field of Flavoring Agents
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid is a dihydroxybenzoic acid derivative used as a flavoring agent . It is an oxidized form of vanillin .
Methods of Application or Experimental Procedures
The compound can be added to food and beverages to enhance their flavor . It is also used in the production of vanillin from ferulic acid .
Results or Outcomes
The use of 3-Hydroxy-5-methoxybenzoic acid as a flavoring agent could potentially improve the taste of various food and beverage products .
Application in the Field of Mass Spectrometry
Summary of the Application
3-Hydroxy-5-methoxybenzoic acid is a matrix additive which enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBOHWZSQXCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428677 | |
| Record name | 3-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methoxybenzoic acid | |
CAS RN |
19520-75-3 | |
| Record name | 3-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
![2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-](/img/structure/B97559.png)


![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)




![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)
